REACTION_CXSMILES
|
[CH2:1]([C:8]1[CH:17]=[CH:16][C:15]2[N:14]=[C:13]3[CH:18]=[N:19][N:20]([CH3:21])[C:12]3=[C:11](Cl)[C:10]=2[CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(=[O:25])C>>[CH2:1]([C:8]1[CH:17]=[CH:16][C:15]2[NH:14][C:13]3[CH:18]=[N:19][N:20]([CH3:21])[C:12]=3[C:11](=[O:25])[C:10]=2[CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
7-benzyl-9-chloro-1-methyl-1H-pyrazolo[4,3-b]quinoline
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1=CC=2C(=C3C(=NC2C=C1)C=NN3C)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 6 h
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
the formed solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1=CC=2C(C3=C(NC2C=C1)C=NN3C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 905 mg | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |